molecular formula C14H11FO3 B6378158 4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol CAS No. 1111129-20-4

4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol

Cat. No.: B6378158
CAS No.: 1111129-20-4
M. Wt: 246.23 g/mol
InChI Key: OVCQBCNOHSTCJT-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol is an organic compound that features both fluorine and methoxy substituents on a phenyl ring, along with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-fluoro-4-methoxyacetophenone as a starting material . This compound can be synthesized through the Ullman methoxylation reaction, where 2-fluoro-4-iodoaniline is treated with sodium methoxide and copper(I) chloride in methanol and dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, phase transfer catalysis and other advanced techniques may be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets. These substituents can enhance the compound’s lipophilicity and ability to penetrate cell membranes, thereby affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, along with a formyl group. This combination of substituents imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-3-4-12(13(15)7-11)9-2-5-14(17)10(6-9)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCQBCNOHSTCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685170
Record name 2'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111129-20-4
Record name 2'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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